molecular formula C17H10N2OS B2402398 (E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile CAS No. 924720-13-8

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile

Cat. No.: B2402398
CAS No.: 924720-13-8
M. Wt: 290.34
InChI Key: PMXGKWGTFKQXSO-UHFFFAOYSA-N
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Description

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound features a benzothiazole ring, a formyl group, and a nitrile group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde and a nitrile source. One common method is the Knoevenagel condensation reaction, where the aldehyde and nitrile react in the presence of a base such as piperidine or pyridine under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug development.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The benzothiazole ring is known to interact with DNA and proteins, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    Benzothiazole-2-carboxaldehyde: A related compound with a formyl group attached to the benzothiazole ring.

    2-(2-Formylphenyl)benzothiazole: A structural isomer with the formyl group in a different position.

Uniqueness

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile is unique due to the presence of both a formyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(2-formylphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2OS/c18-10-14(9-12-5-1-2-6-13(12)11-20)17-19-15-7-3-4-8-16(15)21-17/h1-9,11H/b14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXGKWGTFKQXSO-NTEUORMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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